diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.366. The purity is usually 95%.
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Scientific Research Applications
Amphiphilic Receptor Applications
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate exhibits amphiphilic properties and can interact with compounds like (+)-amphetamine, (+)-methamphetamine, and dopamine, forming stable complexes. The crystal structure of these complexes highlights a double helical supramolecular structure, indicating potential applications in molecular recognition and sensor development (Reviriego et al., 2006).
Ester Migration and Phenyl Migration Studies
The behavior of similar compounds during chemical reactions, such as ester migration in the rearrangement of Diels–Alder adducts of furans, has been studied. These reactions showcase the compound's versatility in synthetic organic chemistry and its potential for creating novel chemical structures (Abbott et al., 1974).
Synthesis and Characterization of Derivatives
Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate and its derivatives have been synthesized through various chemical processes, including Claisen condensation and Knorr cyclization. These compounds' structures were extensively characterized, indicating their potential for further chemical and pharmacological research (Huang Jie-han, 2008).
X-Ray Powder Diffraction Data
The structural analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of anticoagulants like apixaban, has been reported. This analysis is crucial for understanding the compound's crystalline structure and purity, contributing to the development of pharmaceuticals (Qing Wang et al., 2017).
Heterocycle-Based Pharmacological Potential
The structural combination of heterocycles like pyrazole and 1,2,4-triazole in a single molecule has shown potential for interacting with various biological targets, indicating significant pharmacological potential. This research highlights the compound's relevance in medicine and pharmacy, aiming at the discovery of new therapeutic agents (Fedotov et al., 2022).
Mechanism of Action
Target of Action
Compounds like “diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound may interact with its target by binding to a specific site, altering the target’s structure or function. This interaction can inhibit or enhance the target’s activity, leading to changes in the downstream biological processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it influences. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-7-6-8-13(9-12)24-3/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJBPCLIDKSDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=CC=C2)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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